1-Hydroxy-4-(morpholine-4-sulfonyl)naphthalene-2-carboxylic acid
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Overview
Description
1-Hydroxy-4-(morpholine-4-sulfonyl)naphthalene-2-carboxylic acid is a complex organic compound with a unique structure that combines a naphthalene core with morpholine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-(morpholine-4-sulfonyl)naphthalene-2-carboxylic acid typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Nitration and Reduction: Naphthalene is first nitrated to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce the sulfonyl group.
Morpholine Introduction: The morpholine group is introduced through a nucleophilic substitution reaction.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-(morpholine-4-sulfonyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Sulfides.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Hydroxy-4-(morpholine-4-sulfonyl)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-(morpholine-4-sulfonyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
1-Naphthalenecarboxylic acid: Shares the naphthalene core but lacks the morpholine and sulfonyl groups.
4-Hydroxy-1-naphthalenesulfonic acid: Contains the sulfonyl group but lacks the morpholine group.
3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid: Contains similar functional groups but has an azo linkage.
Properties
CAS No. |
63460-75-3 |
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Molecular Formula |
C15H15NO6S |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-hydroxy-4-morpholin-4-ylsulfonylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO6S/c17-14-11-4-2-1-3-10(11)13(9-12(14)15(18)19)23(20,21)16-5-7-22-8-6-16/h1-4,9,17H,5-8H2,(H,18,19) |
InChI Key |
AIDQNRUYFWAJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
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